molecular formula C5H7NOS B6614957 (4-methyl-1,2-thiazol-3-yl)methanol CAS No. 2168741-86-2

(4-methyl-1,2-thiazol-3-yl)methanol

Cat. No. B6614957
CAS RN: 2168741-86-2
M. Wt: 129.18 g/mol
InChI Key: GGFQJMUVVBJLDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-methyl-1,2-thiazol-3-yl)methanol, also known as 4-methylthiazol-3-ylmethanol or MTMA, is an organic compound and a derivative of thiazole, a five-membered heterocyclic compound containing four carbon atoms and one sulfur atom. MTMA is a colorless, water-soluble solid that is widely used as a reagent in scientific research and laboratory experiments. It is a useful reagent for the synthesis of a variety of compounds and has many applications in the fields of biochemistry, pharmacology, and medicine.

Mechanism of Action

MTMA is a reagent that reacts with a variety of compounds to form new compounds. It is able to react with amines, thiols, and other compounds to form a variety of products. The reaction mechanism involves the formation of a thiazole ring, which is then attacked by the nucleophile, resulting in the formation of the desired product.
Biochemical and Physiological Effects
MTMA is not known to have any significant biochemical or physiological effects on humans or animals. It is not known to be toxic or to have any adverse effects when used in laboratory experiments. However, it is important to note that MTMA should be handled with care and proper safety precautions should be taken when working with it.

Advantages and Limitations for Lab Experiments

The main advantage of using MTMA in laboratory experiments is its availability and low cost. It is a readily available reagent that is relatively inexpensive, making it an attractive option for researchers. Additionally, it is a highly reactive reagent, allowing for the synthesis of a variety of compounds. However, it is important to note that MTMA is a highly reactive compound and should be handled with care.

Future Directions

Given the wide range of applications for MTMA, there are many potential future directions for research and development. These include the development of new methods for the synthesis of MTMA, the development of new applications for the compound, and the investigation of the potential toxicity of MTMA. Additionally, further research into the biochemical and physiological effects of MTMA could provide insight into its potential medical uses. Finally, further studies into the mechanism of action of MTMA could provide further insight into its reactivity and potential applications.

Synthesis Methods

MTMA is typically synthesized from the reaction of (4-methyl-1,2-thiazol-3-yl)methanolzole and methanol. The reaction is conducted in the presence of an acid catalyst, such as sulfuric acid, and proceeds in two steps. The first step involves the formation of (4-methyl-1,2-thiazol-3-yl)methanolzole-5-carboxylic acid, which is then hydrolyzed to form MTMA. The reaction can be summarized as follows:
(4-methyl-1,2-thiazol-3-yl)methanolzole + methanol + H2SO4 → (4-methyl-1,2-thiazol-3-yl)methanolzole-5-carboxylic acid + H2O
(4-methyl-1,2-thiazol-3-yl)methanolzole-5-carboxylic acid + H2O → (4-methyl-1,2-thiazol-3-yl)methanol

Scientific Research Applications

MTMA is widely used in scientific research and laboratory experiments due to its ability to react with a variety of compounds. It is a useful reagent for the synthesis of a variety of compounds, including thiazole derivatives, amines, and sulfonamides. It is also used in the synthesis of various pharmaceuticals, such as antibiotics and antifungals. Additionally, MTMA is used in the synthesis of a variety of organic compounds, including dyes, pigments, and fragrances.

properties

IUPAC Name

(4-methyl-1,2-thiazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS/c1-4-3-8-6-5(4)2-7/h3,7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFQJMUVVBJLDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSN=C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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